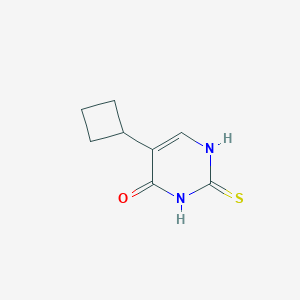

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is a chemical compound with the CAS Number: 72319-68-7 . It has a molecular weight of 182.25 and its IUPAC name is 5-cyclobutyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone .

Synthesis Analysis

The synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which includes compounds similar to 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one, involves the use of a microwave technique . This method allows for the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study mentions the acylation of pyrimidine with phenylacetic anhydride to obtain a target pyrimido[4,5-d]pyrimidine .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo [2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is a powder at room temperature . It has a melting point of 206-208 degrees Celsius .Applications De Recherche Scientifique

Chemical Properties

“5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one” is a chemical compound with the CAS Number: 72319-68-7 . It has a molecular weight of 182.25 and its IUPAC name is 5-cyclobutyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone . It is stored at room temperature and comes in the form of a powder .

Electro-Oxidative C3-Selenylation

This compound has been used in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones . This process uses an electrochemically driven external oxidant-free strategy . The method has been used to obtain various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields .

Mechanism of Electro-Oxidative C3-Selenylation

The mechanism of electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones involves the anodic oxidation of diselenide . This process delivers PhSe and PhSe+ .

Pharmaceutical Applications

N-heterocycles, such as “5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one”, hold a privileged position in the preparation of drugs, agrochemicals, polymers, and other functional materials . They are presented in more than 80% of the top 200 pharmaceuticals .

Role in N-fused Pyrido[1,2-a]pyrimidin-4-ones

N-fused pyrido[1,2-a]pyrimidin-4-ones are one of the most prominent classes of structural motifs due to their ubiquity and bioactivity as the backbones of many natural and pharmacologic products . A variety of derivatives based on this backbone show versatile bioactivities, including antioxidants, antipsychotics, and antiulcer drugs .

Cell Cycle Arrest and Apoptosis Induction

Mechanistic investigations have revealed the ability of this compound to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Mécanisme D'action

While the specific mechanism of action for 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is not explicitly mentioned in the search results, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

Propriétés

IUPAC Name |

5-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXESUAQPPRXDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CNC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)

![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)

![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)

![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)

![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)